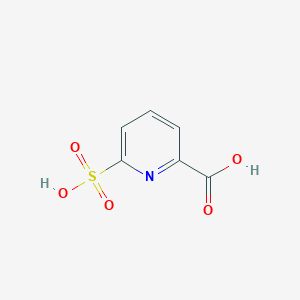

6-磺基吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Sulfopicolinic acid is not directly mentioned in the provided papers. However, the papers do discuss various sulfonic acid derivatives and their applications in synthesis and catalysis, which can provide indirect information about the chemical nature and reactivity of sulfonic acids, including 6-sulfopicolinic acid. Sulfonic acids are known for their strong acidity and ability to act as catalysts in various chemical reactions due to their ability to donate protons .

Synthesis Analysis

The synthesis of sulfonic acid functionalized compounds is well-documented in the provided papers. For instance, a novel Bronsted acidic ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized, demonstrating its use as a catalyst in the preparation of hexahydroquinolines . Similarly, sulfonic acid functionalized nanoporous silica and TiO2-coated magnetite nanoparticle-supported sulfonic acid were synthesized and used as catalysts for the green synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 6-sulfopicolinic acid by introducing the appropriate sulfonic acid functional group to the picolinic acid core.

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives is characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic or heteroaromatic ring. The papers describe the characterization of these structures using various techniques such as FT-IR, NMR, MS, XRD, and SEM . These techniques could be employed to analyze the molecular structure of 6-sulfopicolinic acid, ensuring the correct attachment of the sulfonic acid group to the picolinic acid framework.

Chemical Reactions Analysis

Sulfonic acid derivatives are known to participate in a variety of chemical reactions, primarily as catalysts due to their strong acidity. The papers discuss the use of sulfonic acid functionalized materials in multicomponent reactions for the synthesis of heterocyclic compounds . These reactions often proceed under mild conditions and can be highly efficient and selective. The reactivity of 6-sulfopicolinic acid would likely be similar, with the potential to act as a catalyst or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid derivatives, such as their thermal stability, acidity, and catalytic activity, are well-studied. The papers report the use of thermogravimetric analysis to assess the stability of these compounds . The acidity is often measured using the Hammett acidity function, and the catalytic properties are evaluated through their performance in various chemical reactions . These analyses are crucial for understanding the behavior of 6-sulfopicolinic acid in different environments and its suitability for various applications.

科学研究应用

抗氧化活性分析

6-磺基吡啶甲酸等化合物在分析抗氧化活性方面具有潜在应用。氧自由基吸收能力(ORAC)测试和羟基自由基抗氧化能力(HORAC)测试等分析方法利用基于电子和氢原子转移的化学反应来确定样品的抗氧化能力。这些在食品工程、医学和药学中至关重要的方法依赖于分光光度法来监测特征性颜色变化或溶液变色,表明抗氧化剂的存在和活性 (Munteanu & Apetrei, 2021)。

环境化学与毒理学

在环境研究中,像6-磺基吡啶甲酸这样的化合物被用于了解替代有害物质如PFOS的新型氟表面活性剂在灭火泡沫中的行为。对这些新化合物的结构分析、环境转化和毒性的研究有助于评估它们的环境影响和安全性。研究表明,这些新表面活性剂与它们的前体不同,会经历广泛的代谢转化,表明具有不同的环境和毒理学特性 (Moe等,2012)。

催化和化学合成

在催化领域,包括6-磺基吡啶甲酸衍生物在内的纳米氧化锆负载磺酸已被合成并应用为异相固体酸纳米催化剂。这些催化剂促进多组分反应,具有低成本、易制备、良好稳定性和高重复使用性等优点。这些催化剂在合成各种化合物方面具有重要意义,展示了6-磺基吡啶甲酸在化学合成中的多功能性和应用 (Amoozadeh et al., 2016)。

环境修复

关于磺酸接枝多孔聚合物的研究,可能包括6-磺基吡啶甲酸衍生物,已显示出CO2吸附能力和选择性显著增加。这些材料在后燃烧CO2捕集方面具有潜力,由于其高物理化学稳定性和出色的吸附选择性,为减少温室气体排放提供了一条途径 (Lu et al., 2011)。

属性

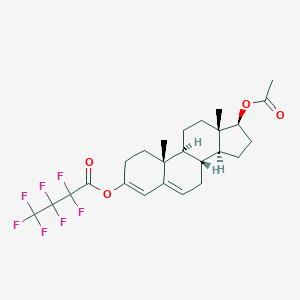

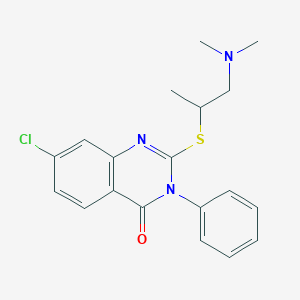

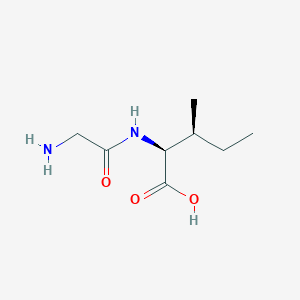

IUPAC Name |

6-sulfopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIRWWXJYCTCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376540 |

Source

|

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfopicolinic acid | |

CAS RN |

18616-02-9 |

Source

|

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)